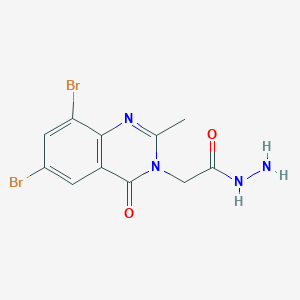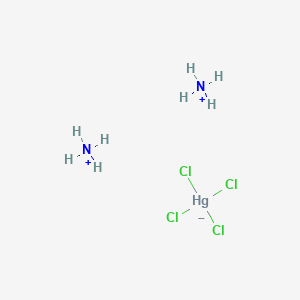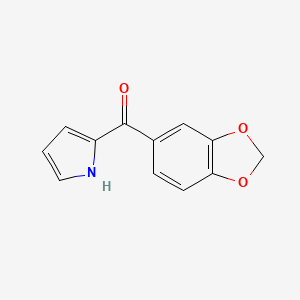
1,3-Benzodioxol-5-yl(1h-pyrrol-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxol-5-yl(1h-pyrrol-2-yl)methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzodioxole ring fused with a pyrrole moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
The synthesis of 1,3-Benzodioxol-5-yl(1h-pyrrol-2-yl)methanone typically involves several steps:
Starting Materials: The synthesis begins with the preparation of pyrrole-derived α,β-alkynyl ketones.
Sonogashira Cross-Coupling: This step introduces different groups into the alkyne.
Pyrazole Formation: The reaction between α,β-alkynyls and hydrazine monohydrate forms pyrazoles.
Cyclization: Gold-catalyzed cyclization of pyrazoles by alkyne groups.
Final Cyclization: The final cyclization step is carried out using sodium hydride (NaH).
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
1,3-Benzodioxol-5-yl(1h-pyrrol-2-yl)methanone undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions, where functional groups are replaced with others.
Common reagents used in these reactions include hydrazine monohydrate, gold catalysts, and sodium hydride . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Benzodioxol-5-yl(1h-pyrrol-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as an anticancer agent.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,3-Benzodioxol-5-yl(1h-pyrrol-2-yl)methanone involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
1,3-Benzodioxol-5-yl(1h-pyrrol-2-yl)methanone can be compared with similar compounds such as:
3-(1,3-Benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole: Known for its use in neurodegenerative disease research.
(E)-3-(1,3-Benzodioxol-5-yl)acrylaldehyde: Utilized in organic synthesis.
1-[5-(1,3-Benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone: Employed in medicinal chemistry.
These compounds share structural similarities but differ in their specific applications and biological activities.
Eigenschaften
CAS-Nummer |
35667-12-0 |
|---|---|
Molekularformel |
C12H9NO3 |
Molekulargewicht |
215.20 g/mol |
IUPAC-Name |
1,3-benzodioxol-5-yl(1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C12H9NO3/c14-12(9-2-1-5-13-9)8-3-4-10-11(6-8)16-7-15-10/h1-6,13H,7H2 |
InChI-Schlüssel |
YGDPVRWIDZITIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


stannane](/img/structure/B14675285.png)
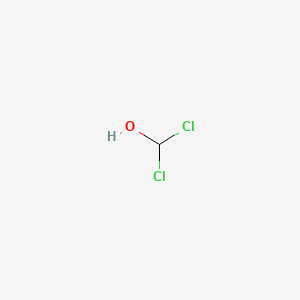
![N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline](/img/structure/B14675298.png)
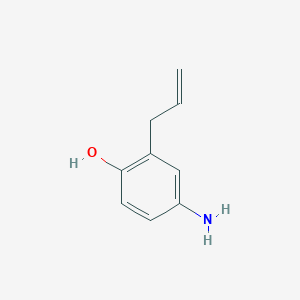

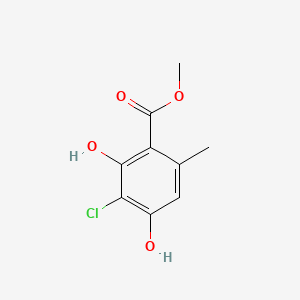

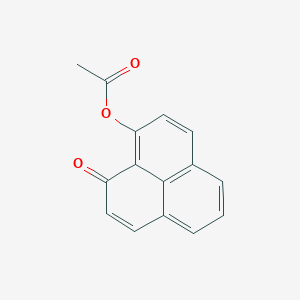
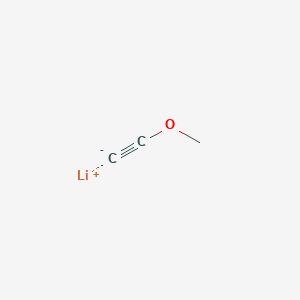
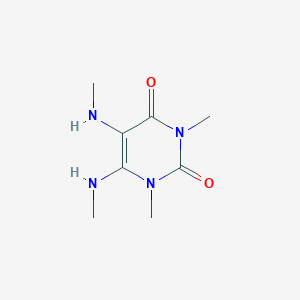
![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine)](/img/structure/B14675352.png)

